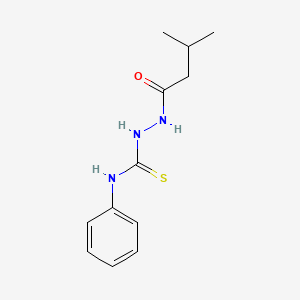![molecular formula C23H14ClN3O3 B10875889 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875889.png)
2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a quinazoline core, a chlorophenyl group, and an isoindole-dione moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.
Formation of the Isoindole-Dione Moiety: The final step involves the cyclization of the intermediate with phthalic anhydride under basic conditions to form the isoindole-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells or reduced inflammation in immune cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[3-(2-Bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-{[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its brominated and fluorinated analogs, which may exhibit different chemical and biological behaviors.
Eigenschaften
Molekularformel |
C23H14ClN3O3 |
|---|---|
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
2-[[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14ClN3O3/c24-17-10-4-6-12-19(17)27-20(25-18-11-5-3-9-16(18)23(27)30)13-26-21(28)14-7-1-2-8-15(14)22(26)29/h1-12H,13H2 |
InChI-Schlüssel |
GOPUBXWEFCJXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875819.png)
![11-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875825.png)
![methyl [3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10875826.png)
![ethyl 5-[(furan-2-ylcarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B10875832.png)
![7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875836.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide](/img/structure/B10875849.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B10875856.png)
![N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B10875861.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide (non-preferred name)](/img/structure/B10875869.png)
![4-[(4-methoxyphenyl)methyl]-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10875879.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10875881.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(3-hydroxypropyl)benzamide](/img/structure/B10875882.png)
![3,4-dimethoxy-N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]benzamide](/img/structure/B10875893.png)
